(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone

Description

Structural Chemistry and Fundamental Properties

Chemical Structure and Nomenclature

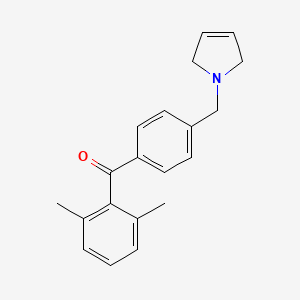

The structural characterization of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone reveals a sophisticated molecular architecture that combines multiple functional groups and ring systems. The compound features a central benzophenone moiety where one phenyl ring bears a 2,5-dihydropyrrole substituent at the para position through a methylene linker, while the second phenyl ring contains two methyl substituents at the 2,6-positions. This arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and reactivity patterns.

The three-dimensional structure of this compound can be analyzed through its conformational preferences and spatial arrangement. The 2,5-dihydropyrrole ring system, also known as a 3-pyrroline ring, adopts a non-planar conformation due to the partial saturation of the five-membered nitrogen-containing heterocycle. The methylene bridge connecting the pyrroline nitrogen to the para position of the phenyl ring provides conformational flexibility, allowing for various spatial orientations of the heterocyclic moiety relative to the benzophenone core.

The molecular geometry is further influenced by the presence of two methyl groups on the second phenyl ring at the 2,6-positions, which create significant steric hindrance around the carbonyl group. This substitution pattern affects the planarity of the benzophenone system and influences the compound's overall molecular shape and electronic distribution.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C20H21NO | |

| Molecular Weight | 291.387 g/mol | |

| Boiling Point | 393.1°C at 760 mmHg | |

| Flash Point | 136.5°C | |

| Density | 1.112 g/cm³ | |

| Refractive Index | 1.604 |

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming complex organic molecules containing multiple functional groups and ring systems. The primary name this compound reflects the hierarchical naming approach where the benzophenone core serves as the parent structure. In this naming system, the methanone group represents the ketone functionality linking two aromatic rings, which constitutes the fundamental benzophenone framework.

The nomenclature construction begins with identifying the longest carbon chain and the principal functional group, which in this case is the ketone functionality designated as methanone. The two phenyl rings attached to this central carbonyl carbon are then described with their respective substitution patterns. The first phenyl ring bears a complex substituent at the para position, described as ((2,5-Dihydro-1H-pyrrol-1-yl)methyl), indicating a methylene bridge connecting to a 2,5-dihydropyrrole ring system.

The second phenyl ring features two methyl substituents at positions 2 and 6 relative to the point of attachment to the carbonyl carbon, resulting in the descriptor (2,6-dimethylphenyl). This systematic approach ensures unambiguous identification of the molecular structure according to International Union of Pure and Applied Chemistry standards, facilitating clear communication within the scientific community regarding this specific chemical entity.

The stereochemical considerations in the International Union of Pure and Applied Chemistry name account for the sp³ hybridization of the methylene carbon linking the pyrroline ring to the phenyl group, which creates a tetrahedral geometry at this position. The 2,5-dihydropyrrole ring designation specifically indicates the positions of unsaturation within the five-membered nitrogen-containing heterocycle, distinguishing it from other pyrrole derivatives.

Alternative Nomenclature Systems

Several alternative nomenclature systems provide different approaches to naming this compound, each offering unique perspectives on the compound's structural features. The most commonly encountered alternative designation is 2,6-dimethyl-4'-(3-pyrrolinomethyl) benzophenone, which emphasizes the benzophenone core structure while describing the substituents in a more streamlined manner. This nomenclature system places the benzophenone designation at the end, clearly identifying the compound as a member of this important class of aromatic ketones.

Trade names and commercial designations often simplify the complex International Union of Pure and Applied Chemistry nomenclature for practical applications in laboratory and industrial settings. The simplified name 2,6-dimethyl-4'-(3-pyrrolinomethyl) benzophenone reflects a naming convention that prioritizes the benzophenone framework as the core structural unit. This approach follows the traditional practice in organic chemistry of naming substituted benzophenones by describing the substituent patterns on each aromatic ring relative to the central ketone functionality.

Chemical database systems employ various indexing approaches that may generate alternative representations of the molecular structure. The Simplified Molecular Input Line Entry System notation provides a linear representation of the molecular structure that can be used for database searching and computational applications. This system translates the three-dimensional molecular structure into a standardized text string that captures all connectivity information without ambiguity.

Registry numbers and database identifiers serve as alternative means of compound identification that transcend nomenclature variations. The Chemical Abstracts Service registry number 898764-19-7 provides a unique identifier that remains constant regardless of the naming system employed. This numerical identification system ensures accurate compound identification across different databases and literature sources, preventing confusion that might arise from nomenclature variations.

Structural Isomerism Considerations

The structural isomerism of this compound encompasses several distinct categories that arise from the multiple possibilities for arranging the constituent atoms and functional groups within the molecular framework. Structural isomers, also known as constitutional isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms. For this benzophenone derivative, the potential for structural isomerism arises from the various positions where substituents can be attached to the aromatic rings and the different ways the heterocyclic moiety can be connected to the molecular framework.

Positional isomerism represents the most significant form of structural isomerism for this compound, as evidenced by the existence of multiple related structures in chemical databases. The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone serves as a positional isomer where the pyrroline-containing substituent is located at the ortho position rather than the para position of the phenyl ring. This positional variation creates distinct chemical and physical properties while maintaining the same molecular formula C20H21NO and molecular weight of 291.4 grams per mole.

The methyl substitution pattern on the second phenyl ring also provides opportunities for positional isomerism. While the target compound features methyl groups at the 2,6-positions, alternative arrangements such as 2,4-dimethyl, 2,5-dimethyl, or 3,5-dimethyl substitution patterns would generate distinct positional isomers. Each of these arrangements would maintain the same molecular formula while creating different steric and electronic environments around the benzophenone core structure.

Functional group isomerism represents another category of structural isomerism that could theoretically apply to this molecular framework. Although the target compound contains a ketone functionality as part of the benzophenone structure, alternative arrangements of the same atoms could potentially generate isomers with different functional groups, such as esters or ethers, though such rearrangements would require significant structural modifications.

| Isomer Type | Example Structure | Chemical Abstracts Service Number | Molecular Formula |

|---|---|---|---|

| Para-substituted (target compound) | 4-position pyrroline attachment | 898764-19-7 | C20H21NO |

| Ortho-substituted | 2-position pyrroline attachment | 898763-29-6 | C20H21NO |

| Meta-substituted | 3-position pyrroline attachment | 898790-19-7 | C20H21NO |

| Alternative methyl pattern | 3,5-dimethyl substitution | 898763-35-4 | C20H21NO |

The study of benzophenone derivatives reveals that configurational isomerism can also occur in related systems, particularly when imine functionality is present. While the target compound does not contain imine groups, understanding the broader isomerism landscape of benzophenone derivatives provides important context for structure-activity relationships and synthetic planning. The research on benzophenone anils demonstrates that even subtle structural changes can lead to different crystalline forms and configurational preferences.

Chain isomerism, while less applicable to this specific aromatic system, could theoretically occur through rearrangement of the methylene bridge connecting the pyrroline ring to the phenyl group. However, such rearrangements would likely result in compounds with significantly different chemical properties and stability profiles compared to the target structure.

Properties

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-6-5-7-16(2)19(15)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h3-11H,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXFCVIUAVWPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643034 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-19-7 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 2,6-Dimethylbenzoyl chloride or 2,6-dimethylbenzophenone derivatives as the ketone source

- 4-(Bromomethyl)phenyl or 4-(chloromethyl)benzophenone intermediates to introduce the methylene linker

- 2,5-Dihydro-1H-pyrrole or its protected derivatives for the pyrrole moiety

Key Synthetic Steps

| Step | Reaction Type | Description | Typical Conditions | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Acylation of 2,6-dimethylbenzene with benzoyl chloride to form 2,6-dimethylbenzophenone | AlCl3 catalyst, inert atmosphere, 0-25°C | Ensures formation of ketone core |

| 2 | Halomethylation | Introduction of halomethyl group (e.g., bromomethyl) at para position of phenyl ring | NBS (N-Bromosuccinimide) or formaldehyde + HBr, solvent like CCl4 or CH2Cl2 | Controls site-specific substitution |

| 3 | Nucleophilic Substitution | Reaction of halomethyl intermediate with 2,5-dihydro-1H-pyrrole to form the pyrrol-1-ylmethyl linkage | Base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO), 50-80°C | SN2 type reaction, requires careful temperature control |

| 4 | Purification | Chromatography (silica gel column) or recrystallization | Solvent systems like ethyl acetate/hexane | Ensures high purity and yield |

Representative Synthetic Route

A typical synthetic pathway reported in literature and patent analogues is:

Synthesis of 4-(halomethyl)benzophenone derivative:

- Starting from 4-methylbenzophenone, bromination at the benzylic position using NBS yields 4-(bromomethyl)benzophenone.

Coupling with 2,5-dihydro-1H-pyrrole:

- The bromomethyl intermediate undergoes nucleophilic substitution with 2,5-dihydro-1H-pyrrole in the presence of a base such as potassium carbonate in DMF at 60°C, affording the target compound.

-

- The crude product is purified by column chromatography to isolate (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone.

Reaction Condition Optimization and Monitoring

- Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitution steps to enhance reaction rates.

- Temperature Control: Moderate heating (50-80°C) optimizes substitution without decomposing sensitive pyrrole moiety.

- Catalysts/Base: Potassium carbonate is commonly used to deprotonate pyrrole nitrogen, facilitating nucleophilic attack.

- Reaction Time: Typically 12-24 hours for complete conversion.

- Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to track reaction progress and confirm product structure.

Comparative Data Table of Related Compounds Preparation

Research Findings and Practical Considerations

- The regioselectivity of halomethylation is critical to ensure substitution occurs at the para position relative to the ketone group.

- Pyrrole's sensitivity to oxidation and polymerization necessitates inert atmosphere (nitrogen or argon) during nucleophilic substitution.

- The methylene bridge linking the pyrrole and phenyl ring is stable under reaction conditions but may require mild conditions to prevent side reactions.

- The 2,6-dimethyl substitution on the phenyl ring influences steric hindrance, potentially affecting reaction rates and yields.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the presence of the carbonyl group, aromatic rings, and pyrrole moiety, ensuring product integrity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.

Reduction: Reduction reactions could convert the ketone group to an alcohol.

Substitution: The aromatic rings in the compound could participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions at the molecular level. It might target particular enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name: (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone

- CAS No.: 898764-19-7

- Molecular Formula: C₂₀H₂₁NO

- Molecular Weight : 291.39 g/mol

- Structural Features: This compound features a methanone (aryl ketone) backbone with two distinct aromatic substituents: A 2,6-dimethylphenyl group (ortho-dimethyl substitution on the benzene ring). A 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl group, incorporating a dihydropyrrole moiety linked via a methylene bridge to the para-position of the benzene ring.

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure combining a dihydropyrrole-substituted benzene and an ortho-dimethylphenyl ketone. Below is a comparison with structurally related methanone derivatives:

Key Observations :

Substituent Diversity: The target compound’s dihydropyrrole group distinguishes it from halogenated (e.g., bromo/fluoro in ) or hydroxylated analogs (e.g., ). Dihydropyrrole may confer unique electronic effects (e.g., partial conjugation) and steric flexibility.

Physicochemical Properties :

- Solubility : Compounds with polar groups (e.g., hydroxyl in , ethoxycarbonyl in ) likely exhibit higher aqueous solubility compared to the target compound, which lacks strong polar substituents.

- Reactivity : Halogenated derivatives (e.g., ) are more reactive in cross-coupling reactions, whereas the dihydropyrrole group in the target compound may participate in cycloaddition or hydrogen-bonding interactions.

The dihydropyrrole moiety in the target compound could mimic heterocyclic pharmacophores in drug design.

Biological Activity

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone, also known by its CAS number 898764-09-5, is a complex organic molecule that belongs to the class of pyrrole derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 281.36 g/mol. The presence of the pyrrole ring and various phenyl groups contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.36 g/mol |

| CAS Number | 898764-09-5 |

Research indicates that similar compounds exhibit selective inhibitory activity against enzymes such as cyclooxygenase (COX), which is crucial in the biosynthesis of prostaglandins. This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for treating inflammatory diseases.

Biochemical Pathways

The compound's interaction with biochemical pathways suggests it may influence several key proteins and enzymes involved in inflammation and pain signaling. Studies have shown that derivatives of pyrrole can modulate pathways related to oxidative stress and inflammatory responses.

Antioxidant Properties

Molecular docking studies have indicated that this compound exhibits significant antioxidant activity. This property is vital for reducing oxidative damage in cells and could contribute to its therapeutic potential.

Case Studies

- Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects of related pyrrole derivatives found that they significantly reduced inflammation in animal models by inhibiting COX enzymes.

- Antioxidant Evaluation : Research involving molecular docking simulations showed promising results for antioxidant activity, indicating that the compound could effectively scavenge free radicals.

- Antimicrobial Testing : While direct studies on this specific compound are scarce, analogous compounds have shown efficacy against fungal infections, suggesting a need for further investigation into this compound's potential in antimicrobial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,6-dimethylbenzoyl chloride and a substituted benzene derivative. Grignard reactions (e.g., using 2,6-dimethylphenyl magnesium bromide) followed by hydrolysis and purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) are commonly employed. Key intermediates, such as 4-formylbenzoate derivatives, may require acetal protection during synthesis to avoid side reactions .

Q. How is the structural elucidation of this methanone derivative performed?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the crystal structure. For solution-phase analysis, combine - and -NMR to identify substituents (e.g., dihydro-pyrrole protons at δ 5.8–6.2 ppm, aromatic protons of 2,6-dimethylphenyl at δ 6.9–7.3 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals.

- IR : Confirm carbonyl stretching (C=O) at ~1680 cm.

- UV-Vis : Monitor conjugation effects from the dihydro-pyrrole moiety (λ~270–300 nm).

- MS/MS : Fragment analysis to verify backbone stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental data for this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to optimize geometry and simulate NMR/IR spectra. Compare computed vs. experimental data to identify discrepancies (e.g., steric effects in the dihydro-pyrrole ring). Use Gaussian or ORCA software for modeling .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

- Methodological Answer : Cross-validate using multiple techniques:

- XRD : Confirm bond lengths/angles (e.g., C=O bond ~1.21 Å).

- NMR : Check for dynamic effects (e.g., hindered rotation in the methanone group).

- TGA/DSC : Assess thermal stability to rule out polymorphic interference .

Q. How does the electronic environment of the dihydro-pyrrole moiety influence reactivity?

- Methodological Answer : Conduct Hammett studies or frontier molecular orbital (FMO) analysis to evaluate electron-rich regions. The dihydro-pyrrole’s conjugated system enhances electrophilic substitution at the para position. Reactivity with brominating agents (e.g., NBS) or oxidants (e.g., mCPBA) can be monitored via -NMR .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like dimerized pyrrole derivatives. Use preparative HPLC for large-scale purification. Monitor purity via HPLC-UV (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.